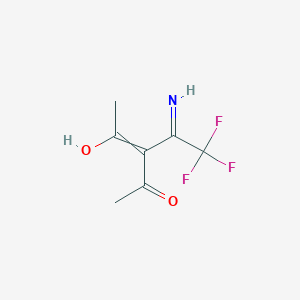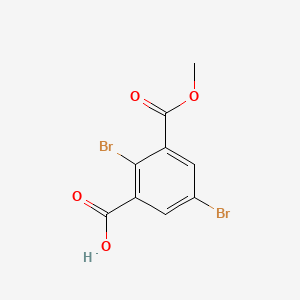![molecular formula C9H8BrClN2O B13660975 6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrazolo[1,5-a]pyridine derivative followed by chloromethylation and methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, formaldehyde and hydrochloric acid for chloromethylation, and methanol in the presence of a base for methoxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 3-Bromo-6-chloro-2-methylpyridine
- Trifluoromethylpyridines
Uniqueness
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chloromethyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H8BrClN2O |
|---|---|
Molecular Weight |
275.53 g/mol |
IUPAC Name |
6-bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8BrClN2O/c1-14-8-2-7(10)5-13-9(8)6(3-11)4-12-13/h2,4-5H,3H2,1H3 |
InChI Key |
LSVZMXHJZPFLII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


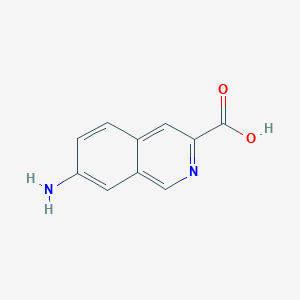
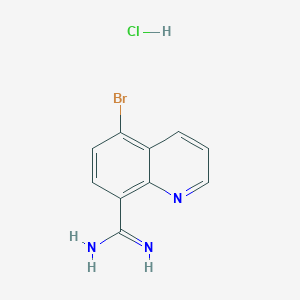

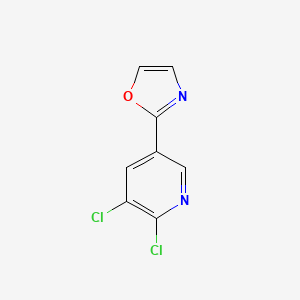
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
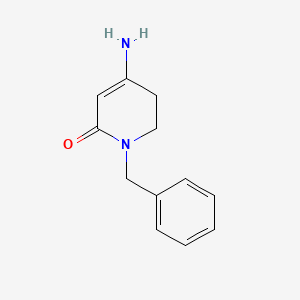
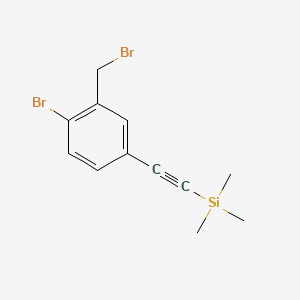
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
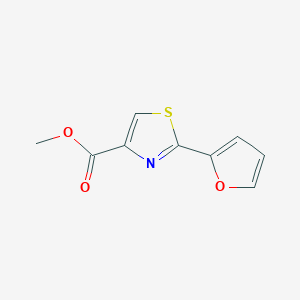
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
